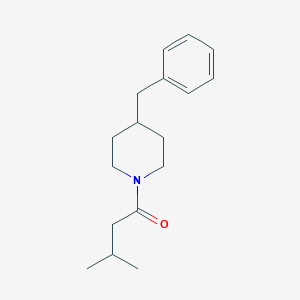

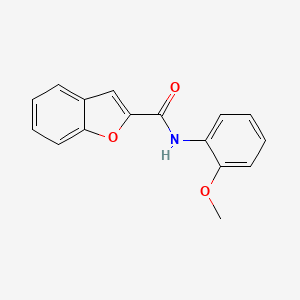

4-benzyl-1-(3-methylbutanoyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives, including structures similar to 4-benzyl-1-(3-methylbutanoyl)piperidine, are synthesized through various organic reactions. A notable method involves the alkylation of piperidine with benzyl and acyl groups to introduce the benzyl and 3-methylbutanoyl substituents. This synthesis approach allows for the controlled introduction of functional groups, enhancing the molecule's chemical diversity and potential biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 4-benzyl-1-(3-methylbutanoyl)piperidine, is characterized by X-ray diffraction and spectroscopic methods. These analyses provide insights into the compound's conformation, bond lengths, and angles, contributing to a better understanding of its reactivity and interaction with biological targets (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution, allowing for further functionalization of the molecule. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity (Sugimoto et al., 1992).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of the substituents on the piperidine ring. These properties are essential for determining the compound's suitability for various applications, including its formulation in pharmaceuticals (Picard et al., 2000).

Chemical Properties Analysis

The chemical properties of 4-benzyl-1-(3-methylbutanoyl)piperidine, such as reactivity, stability, and acidity/basicity, are key factors in its application in synthesis and drug development. Understanding these properties helps in predicting the compound's behavior in chemical reactions and its interaction with biological systems (Janani et al., 2020).

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including those structurally related to 4-benzyl-1-(3-methylbutanoyl)piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant potential as inhibitors of acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease. For example, specific derivatives demonstrated high potency and selectivity towards AChE over butyrylcholinesterase (BuChE), highlighting their potential as therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1990), (Sugimoto et al., 1992).

Aromatase Inhibition

Research has also explored the synthesis and biological evaluation of piperidine-2,6-dione derivatives as inhibitors of estrogen biosynthesis, which is crucial in the treatment of hormone-dependent breast cancer. These studies have identified compounds with significantly stronger inhibition of human placental aromatase compared to existing treatments, offering a new avenue for breast cancer therapy (Hartmann & Batzl, 1986).

σ Ligand Affinity

Investigations into sila-analogues of piperidine derivatives have revealed high-affinity, selective σ ligands. These compounds, through structural modification (e.g., replacing carbon with silicon in the spirocenter), have been studied for their affinities for various central nervous system receptors, providing insights into the development of novel therapeutic agents for neurological disorders (Tacke et al., 2003).

Antidepressant Potential

The oxidative metabolism of piperazine derivatives, including those structurally related to 4-benzyl-1-(3-methylbutanoyl)piperidine, has been thoroughly studied to identify the enzymes involved. Such research is critical for the development of novel antidepressants, demonstrating the role of cytochrome P450 enzymes in the metabolic pathways of these compounds and their potential efficacy and safety profiles as antidepressants (Hvenegaard et al., 2012).

Wirkmechanismus

Safety and Hazards

When handling this compound, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray .

Zukünftige Richtungen

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .

Eigenschaften

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-14(2)12-17(19)18-10-8-16(9-11-18)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFKCGDSKXYYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperidino)-3-methyl-1-butanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)

![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)

![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)